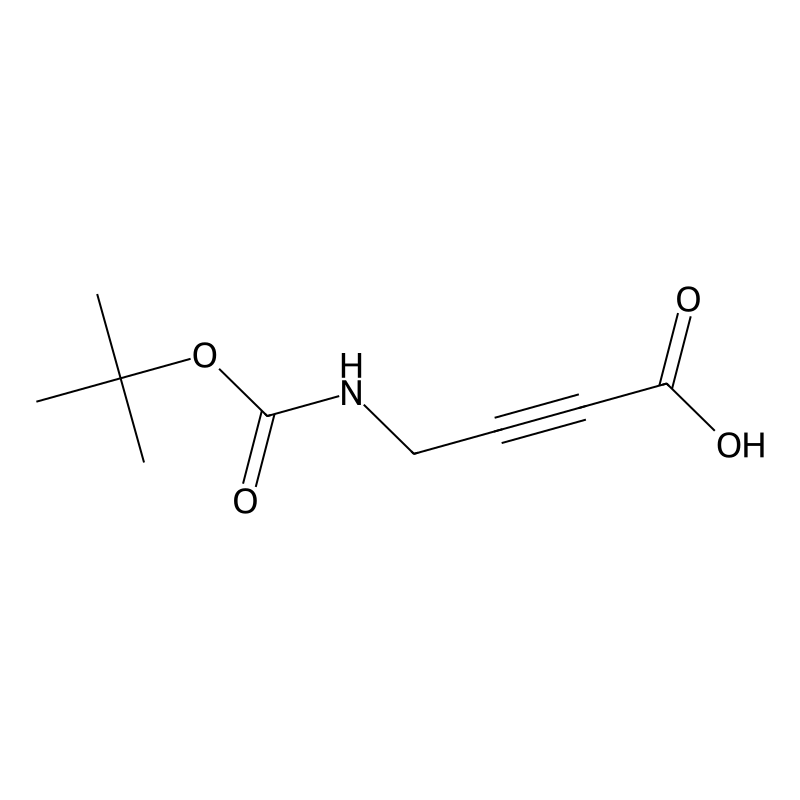4-(Tert-butoxycarbonylamino)but-2-ynoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic synthesis
The presence of the alkyne functional group suggests potential use as a building block in organic synthesis. Alkyne groups can participate in various reactions, such as click chemistry for the construction of complex molecules [].
Peptide synthesis
The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis. It can be used to protect the amino group of 4-(Tert-butoxycarbonylamino)but-2-ynoic acid during peptide chain elongation and then selectively removed to obtain the free amino group for further reactions.
Bioconjugation
The combination of an alkyne and a protected amine functionality makes 4-(Tert-butoxycarbonylamino)but-2-ynoic acid an interesting candidate for bioconjugation reactions. The alkyne group could be used for labeling biomolecules with azide-tagged probes through copper-catalyzed azide-alkyne cycloaddition (CuAAC) [].
4-(Tert-butoxycarbonylamino)but-2-ynoic acid is an organic compound characterized by its unique structure, which includes a tert-butoxycarbonyl group attached to an amino group on a but-2-ynoic acid backbone. Its molecular formula is C₉H₁₃N₁O₄, and it has a molecular weight of 185.21 g/mol. The compound is notable for its potential applications in medicinal chemistry and synthetic organic chemistry due to its reactive functional groups.
- Esterification: The carboxylic acid group can react with alcohols to form esters, which are important in drug formulation.
- Amidation: The amino group can react with acyl chlorides or anhydrides to form amides, enhancing its utility in peptide synthesis.
- Nucleophilic Addition: The alkyne moiety can undergo nucleophilic additions, making it a versatile intermediate in organic synthesis.
The synthesis of 4-(Tert-butoxycarbonylamino)but-2-ynoic acid typically involves several steps, including:
- Formation of the But-2-ynoic Acid Backbone: This can be achieved through various methods such as dehydrohalogenation or elimination reactions.
- Introduction of the Tert-butoxycarbonyl Group: This is commonly done using tert-butoxycarbonyl chloride in the presence of a base.
- Amidation: The amino group can be introduced via nucleophilic substitution reactions.
These steps can be optimized based on the desired yield and purity of the final product .
4-(Tert-butoxycarbonylamino)but-2-ynoic acid has several potential applications:
- Pharmaceutical Development: Its structure makes it a candidate for the development of new drugs, particularly in the field of antimicrobial agents or enzyme inhibitors.
- Synthetic Intermediates: It serves as a versatile building block in organic synthesis for creating more complex molecules.
Interaction studies are crucial for understanding how 4-(Tert-butoxycarbonylamino)but-2-ynoic acid interacts with biological systems. Preliminary studies may focus on:
- Protein Binding: Investigating how this compound binds to specific proteins or enzymes could provide insights into its mechanism of action.
- Cellular Uptake: Understanding how the compound is absorbed by cells could help assess its bioavailability and therapeutic efficacy.
Several compounds share structural similarities with 4-(Tert-butoxycarbonylamino)but-2-ynoic acid. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-((Tert-butoxycarbonyl)amino)pent-4-ynoic acid | Longer carbon chain | Different carbon skeleton affecting reactivity |
| (E)-4-(tert-butoxycarbonyl)(methyl)amino)but-2-enoic acid | E-isomer with methyl substitution | Variations in substitution lead to different properties |
| 4-(Amino)butyric acid | No tert-butoxycarbonyl group | Simpler structure lacking protective group |
The unique presence of the tert-butoxycarbonyl group in 4-(Tert-butoxycarbonylamino)but-2-ynoic acid enhances its stability and reactivity compared to simpler analogs, making it particularly valuable in synthetic applications.
XLogP3
GHS Hazard Statements
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]
Pictograms

Irritant








